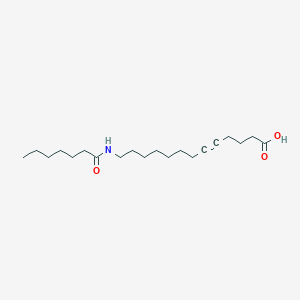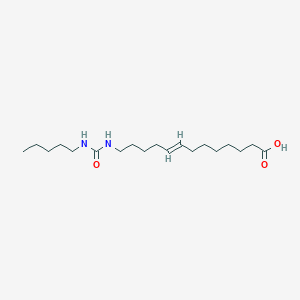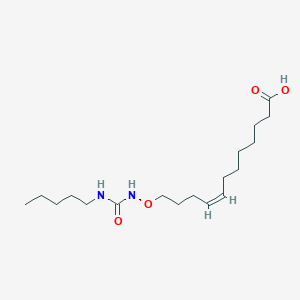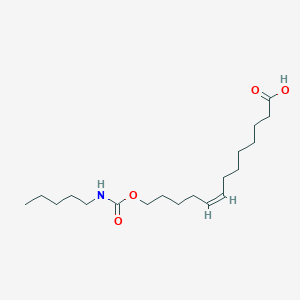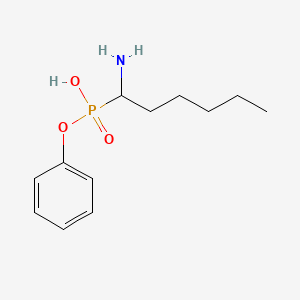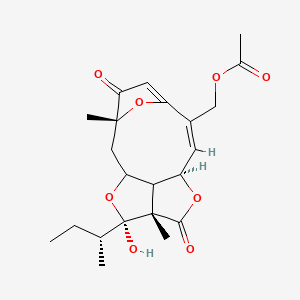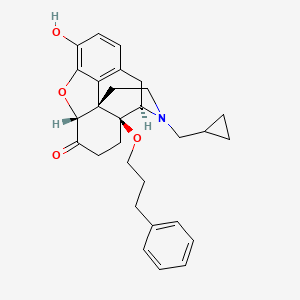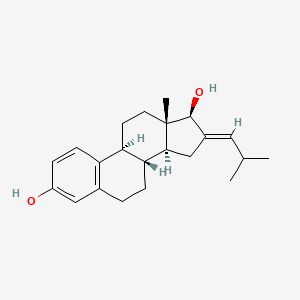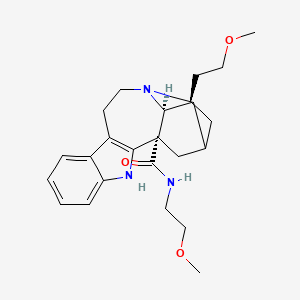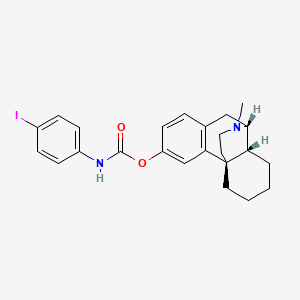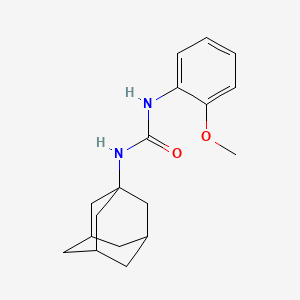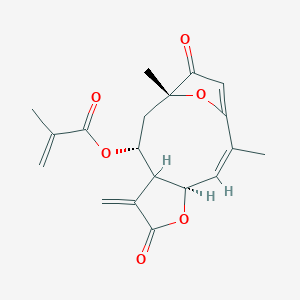
15-Deoxygoiazensolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Deoxygoiazensolide is a sesquiterpene lactone known for its complex structure and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of inflammatory pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 15-Deoxygoiazensolide involves multiple steps, starting from simpler organic molecules. The key steps typically include cyclization, oxidation, and esterification reactions. A common synthetic route might involve the following steps:
Cyclization: Formation of the core sesquiterpene structure through cyclization reactions.
Oxidation: Introduction of oxygen functionalities using oxidizing agents like m-chloroperbenzoic acid.
Esterification: Formation of ester linkages using reagents such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry and biotechnological methods may facilitate scalable production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: 15-Deoxygoiazensolide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at specific positions on the lactone ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines.
Major Products: The reactions typically yield derivatives of this compound with modified functional groups, enhancing its biological activity or altering its physical properties.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactivity.
Biology: Investigated for its anti-inflammatory and anticancer properties.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The primary mechanism of action of 15-Deoxygoiazensolide involves the inhibition of the NF-kappa-B signaling pathway . This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting this pathway, this compound can reduce inflammation and potentially inhibit cancer cell proliferation.
Molecular Targets and Pathways:
Nuclear factor NF-kappa-B (NFKB): A key transcription factor involved in inflammatory responses.
MAPK signaling pathway: Another pathway influenced by this compound, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
15-Deoxygoiazensolide is unique among sesquiterpene lactones due to its specific structure and biological activity. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory and anticancer properties.
Artemisinin: Known for its antimalarial activity, also a sesquiterpene lactone.
Costunolide: Exhibits anti-inflammatory and anticancer activities similar to this compound.
Uniqueness: this compound’s unique structure allows it to specifically inhibit the NF-kappa-B pathway, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C19H20O6 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[(2Z,4R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16?,19-/m1/s1 |
Clé InChI |
RYBHZNMPMHOBAR-VBWBTOQVSA-N |
SMILES isomérique |
C/C/1=C/[C@@H]2C([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


